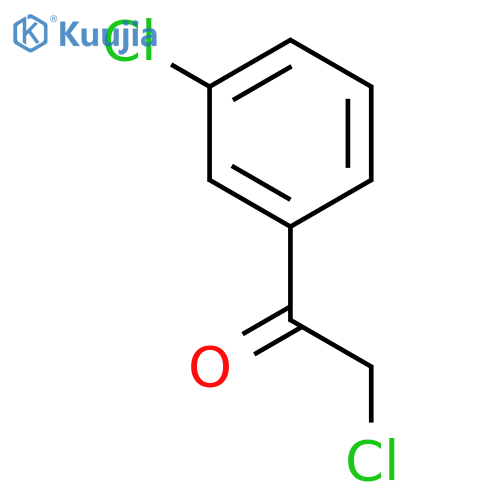Cas no 21886-56-6 (2,3'-Dichloroacetophenone)

2,3'-Dichloroacetophenone structure
商品名:2,3'-Dichloroacetophenone
2,3'-Dichloroacetophenone 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-1-(3-chlorophenyl)ethanone
- 3-CHLOROPHENACYL CHLORIDE
- A,3-DICHLOROACETOPHENONE
- α,3-DICHLOROACETOPHENONE
- 3-CHLORO-ALPHA-CHLOROACETOPHENONE
- alpha ,3-Dichloroacetophenone
- 2,3'-Dichloroacetophenone
- 2-chloro-3'-chloroacetophenone
- 3-chlorophenyl chloromethyl ketone
- chloromethyl m-chlorophenyl ketone
- m-chlorophenacyl chloride
- 2 pound not3'-Dichloroacetophenone
- AKOS010997147
- DTXSID7073432
- MFCD07783975
- AVUVSYIYUADCKE-UHFFFAOYSA-N
- Ethanone, 2-chloro-1-(3-chlorophenyl)-
- 2-chloro-1-(3'-chlorophenyl) ethanone
- CS-0005773
- SCHEMBL97933
- 2-chloro-1-(3-chlorophenyl)ethan-1-one
- AS-15435
- AM851
- FT-0652152
- AC-1900
- A852387
- 2-chloro-1-(3-chlorophenyl)ethane-1-one
- 21886-56-6
- 2-chloro-1-(3'-chlorophenyl)ethanone
- 2-Chloro-1-(3-chlorophenyl)-1-ethanone; 2-Chloro-1-(3-chlorophenyl)ethanone; 2'-Chloro-3-chloroacetophenone; 3-Chlorophenacyl Chloride; m-Chlorophenacyl Chloride
- DB-066653
- 2,3''-Dichloroacetophenone
-
- MDL: MFCD07783975
- インチ: 1S/C8H6Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2
- InChIKey: AVUVSYIYUADCKE-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)Cl)C(=O)CCl
計算された属性
- せいみつぶんしりょう: 187.98000
- どういたいしつりょう: 187.98
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1A^2
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 41-43°C
- ふってん: 283.7 ℃ at 760 mmHg
- フラッシュポイント: 118.2±22.3 °C
- 屈折率: 1.55
- PSA: 17.07000
- LogP: 2.76150
- じょうきあつ: 0.0±0.6 mmHg at 25°C
2,3'-Dichloroacetophenone セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H303+H313+H333
-
危険物標識:

- ちょぞうじょうけん:Store at room temperature
2,3'-Dichloroacetophenone 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
2,3'-Dichloroacetophenone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | AS-15435-10MG |
2,3′-Dichloroacetophenone |
21886-56-6 | >98% | 10mg |
£63.00 | 2025-02-09 | |
| abcr | AB246981-1 g |
3-Chlorophenacyl chloride, 95%; . |
21886-56-6 | 95% | 1g |
€121.90 | 2023-06-22 | |
| TRC | D431595-25g |
2,3'-Dichloroacetophenone |
21886-56-6 | 25g |
$ 1541.00 | 2023-09-07 | ||
| Apollo Scientific | OR6674-1g |
3-Chlorophenacyl chloride |
21886-56-6 | 1g |
£46.00 | 2025-02-20 | ||
| TRC | D431595-5000mg |
2,3'-Dichloroacetophenone |
21886-56-6 | 5g |
$517.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D831223-5g |
2,3'-Dichloroacetophenone |
21886-56-6 | 98% | 5g |
736.00 | 2021-05-17 | |
| Cooke Chemical | BD8759447-25g |
2,3-Dichloroacetophenone |
21886-56-6 | 98% | 25g |
RMB 2592.00 | 2025-02-20 | |
| Key Organics Ltd | AS-15435-25G |
2,3′-Dichloroacetophenone |
21886-56-6 | >98% | 25g |
£916.00 | 2025-02-09 | |
| abcr | AB246981-1g |
3-Chlorophenacyl chloride, 95%; . |
21886-56-6 | 95% | 1g |
€121.70 | 2025-02-18 | |
| A2B Chem LLC | AB43572-1g |
2,3'-Dichloroacetophenone |
21886-56-6 | 1g |
$107.00 | 2024-04-20 |
2,3'-Dichloroacetophenone 関連文献
-
Karishma Bhardwaj,Sajan Pradhan,Siddhant Basel,Mitchell Clarke,Surakcha Thapa,Pankaj Roy,Sukanya Borthakur,Lakshi Saikia,Amit Shankar,Anand Pariyar,Sudarsan Tamang Dalton Trans., 2020,49, 15425-15432
-
May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
21886-56-6 (2,3'-Dichloroacetophenone) 関連製品
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:21886-56-6)2,3'-Dichloroacetophenone

清らかである:99%/99%
はかる:5g/25g
価格 ($):169.0/403.0